molecular formula C7H5ClFNO2 B2566837 3-Chloro-5-fluoro-4-nitrotoluene CAS No. 1805526-89-9

3-Chloro-5-fluoro-4-nitrotoluene

Cat. No. B2566837
CAS RN: 1805526-89-9
M. Wt: 189.57
InChI Key: QXOIPAPHOLXTAP-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-nitrotoluene is a chemical compound that likely belongs to the class of organic compounds known as nitrotoluenes . Nitrotoluenes are compounds containing a nitro group attached to a toluene moiety .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluoro-4-nitrotoluene would likely consist of a benzene ring (toluene moiety) with a methyl group (CH3), a nitro group (NO2), a chlorine atom (Cl), and a fluorine atom (F) attached to it . The exact positions of these groups on the benzene ring would be as the name suggests.

Scientific Research Applications

Pharmaceutical Intermediate

Both “1-Chloro-3-fluoro-5-methyl-2-nitrobenzene” and “3-Chloro-5-fluoro-4-nitrotoluene” are used as pharmaceutical intermediates . They are used in the synthesis of various pharmaceutical compounds. For example, “1-Chloro-3-fluoro-5-methyl-2-nitrobenzene” is used as a Ceritinib intermediate .

Suzuki–Miyaura Coupling

“3-Chloro-5-fluoro-4-nitrotoluene” can be used in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. The reaction is particularly useful because it can tolerate a wide range of functional groups.

Preparation of IκB Kinase (IKK) Inhibitor

“3-Chloro-5-fluoro-4-nitrotoluene” has been used in the preparation of an IκB kinase (IKK) inhibitor . IKK inhibitors are important in the study of cellular signaling pathways and have potential applications in the treatment of inflammatory diseases and cancer.

Chemical Synthesis

These compounds can be used in various chemical synthesis processes due to their unique chemical properties . For example, “1-Chloro-3-fluoro-5-methyl-2-nitrobenzene” has a boiling point of 283.0±35.0 C at 760 mmHg .

Nomenclature Studies

The compounds are also used in nomenclature studies in organic chemistry . Understanding the naming and numbering of substituted benzene derivatives is crucial for communication in organic chemistry.

Material Science

In material science, these compounds can be used in the development of new materials with desired properties. Their unique chemical structure and properties can contribute to the characteristics of the resulting materials .

properties

IUPAC Name

1-chloro-3-fluoro-5-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOIPAPHOLXTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

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